molecular formula C8H8O2<br>C8H8O2<br>CH3COOC6H5 B143977 Phenyl acetate CAS No. 122-79-2

Phenyl acetate

Cat. No.: B143977
CAS No.: 122-79-2
M. Wt: 136.15 g/mol
InChI Key: IPBVNPXQWQGGJP-UHFFFAOYSA-N
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Description

Phenyl acetate, also known as phenyl ethanoate, is an organic compound with the chemical formula C8H8O2. It is the ester of phenol and acetic acid. This compound is known for its pleasant, sweet, and floral odor, making it a valuable component in the fragrance and flavor industries .

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenyl acetate can be synthesized through the esterification of phenol with acetic anhydride or acetyl chloride. The reaction typically involves mixing phenol with acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction is exothermic and produces this compound along with acetic acid or hydrochloric acid as by-products .

Industrial Production Methods: In industrial settings, this compound is produced by heating phenol with acetic anhydride or acetyl chloride in large reactors. The reaction is carried out under controlled temperatures, typically between 120°C to 130°C, to ensure optimal yield. The product is then purified through distillation to obtain high-purity this compound .

Chemical Reactions Analysis

Hydrolysis

Phenyl acetate can undergo hydrolysis, breaking down into phenol and acetic acid. This reaction can be catalyzed by either acids or bases . Research indicates that this compound hydrolysis is also catalyzed by a heterogeneous reaction in the presence of silica surfaces .

Base-Catalyzed Hydrolysis: Under homogeneous conditions, this compound hydrolysis is a first-order reaction and base-catalyzed at a pH of roughly 6.3 for temperatures ranging from 10 to 65°C . The reaction rate is strongly influenced by the pH of the system .

Phenyl acetate+H2OOHPhenol+Acetate\text{this compound}+H_2O\xrightarrow{OH^-}\text{Phenol}+\text{Acetate}

The temperature dependency of reactive tracers can be determined quantitatively using the Arrhenius Law :

kglobal=Aexp(EART)k_{\text{global}}=A\cdot \exp\left(-\frac{E_A}{RT}\right)

Where:

  • kglobalk_{\text{global}} is the global reaction rate constant

  • AA is the pre-exponential factor

  • EAE_A is the activation energy

  • RR is the universal gas constant

  • TT is the absolute temperature

Temperature-Dependent Kinetics of this compound Hydrolysis

Temperature (°C)Reaction Rate
101.1e-4
600.1470

Decarboxylation

Phenylacetate decarboxylase (PhdB) catalyzes the decarboxylation of phenylacetate . This enzyme, one of only a few known glycyl-radical-enzymes, facilitates the removal of a carboxyl group from phenylacetate . Research suggests that PhdB attacks the methylene carbon of phenylacetate .

α,α-Difluorophenylacetate Inhibition: α,α-Difluorophenylacetate acts as a competitive inhibitor of phenylacetate for PhdB .

Fate of Methylene Hydrogen Atoms: Studies using deuterium-labeled phenylacetates suggest that if a hydrogen atom is abstracted from the methylene carbon of phenylacetate, it is retained on the toluene product .

Esterification

Phenylacetic acid can undergo esterification with p-cresol using metal cation-exchanged montmorillonite nanoclays, yielding p-cresyl this compound . Different metal cation-exchanged montmorillonite nanoclays (Mn+ = Al3+, Zn2+, Mn2+, Fe3+, Cu2+) have been prepared and their catalytic activity studied . Al3+-montmorillonite nanoclay was found to be more active among the catalysts tested .

Effect of Substituted Phenol on Esterification

Substituted PhenolAl3+Zn2+Mn2+Fe3+Cu2+
p-cresol7452152619

Reactions with Amines

This compound reacts with primary and secondary amines . Studies suggest a stepwise mechanism for the reaction of substituted phenylacetates and hydroxylamine, with kinetics data indicating distinct classes of esters . Some esters react through direct nucleophilic attack of hydroxylamine, while others require a second molecule of the nucleophile to facilitate the reaction .

Other Reactions

  • Pyrolysis: this compound decomposes unimolecularly into phenol and ketone via a concerted mechanism, likely through a four-cyclic transition state .

  • Photo-Fries Rearrangement: this compound undergoes photo-Fries rearrangement in phenol-containing media. The phenol byproduct reacts with acyl radicals to yield Fries products .

  • Saponification: Heating this compound with a strong base, such as sodium hydroxide, results in saponification, producing phenol and an acetate salt .

  • Ketonic Decarboxylation: Phenylacetic acid undergoes ketonic decarboxylation to form ketones . It can be condensed with itself to form dibenzyl ketone, or with a large excess of another carboxylic acid, such as acetic anhydride, to form phenylacetone .

Scientific Research Applications

Phenyl acetate has a wide range of applications in scientific research:

Mechanism of Action

Phenyl acetate can be compared with other esters such as methyl phenylacetate and ethyl phenylacetate. These compounds share similar structural features but differ in their alkyl groups. This compound is unique due to its specific ester linkage and the resulting physical and chemical properties .

Comparison with Similar Compounds

  • Methyl phenylacetate
  • Ethyl phenylacetate
  • Propyl phenylacetate

Each of these compounds has distinct applications and properties, making phenyl acetate a valuable compound in its own right.

Biological Activity

Phenyl acetate is an organic compound that has garnered attention for its various biological activities, particularly in the context of cancer treatment and microbial metabolism. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by case studies and research findings.

Overview of this compound

This compound is an ester formed from acetic acid and phenol. It is known for its sweet, fruity odor and is commonly used in flavoring and fragrance industries. However, its biological activity extends beyond these applications, particularly in oncology and microbiology.

Antineoplastic Activity

This compound has been studied for its potential as an antineoplastic agent. Research indicates that it can induce tumor cytostasis and differentiation in various cancer cell lines. A Phase I clinical trial demonstrated that sodium phenylacetate, a salt form of this compound, was administered to patients with solid tumors. The study found that phenylacetate could maintain serum concentrations within a range that proved active in vitro (>250 µg/mL) for extended periods, leading to significant tumor growth inhibition in some cases .

Key Findings from Clinical Trials:

  • Patient Demographics: 18 patients with advanced cancer participated in the trial.
  • Dosage: Administered as a 1-hour infusion twice daily at 125 mg/kg.
  • Results: One patient with malignant glioma showed partial response; another with prostate cancer had a 50% decline in PSA levels .

The mechanisms by which this compound exerts its effects involve several biological pathways:

  • Induction of Apoptosis: this compound promotes apoptosis in cancer cells by modulating signaling pathways associated with cell survival and death.
  • Differentiation of Tumor Cells: It encourages the differentiation of malignant cells into less aggressive forms, thereby inhibiting tumor progression.
  • Metabolic Pathways: this compound is involved in the bacterial degradation of aromatic compounds through the phenylacetic acid (PAA) pathway, which includes a series of enzymatic reactions critical for biofilm formation and antimicrobial activity .

Microbial Activity

In addition to its antitumor properties, this compound plays a significant role in microbial metabolism. It is an intermediate metabolite involved in the degradation of aromatic compounds by bacteria. The PAA pathway consists of multiple enzymes that facilitate this process, making it a target for biotechnological applications aimed at enhancing microbial degradation capabilities .

Table 1: Enzymes Involved in the PAA Pathway

EnzymeFunction
PaaKConverts phenylacetate to phenylacetyl-CoA
PaaABCDEEpoxidation of phenylacetyl-CoA
PaaZHydrolysis of oxepin-CoA

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

  • Cancer Treatment: In a study involving patients with refractory tumors, phenylacetate was shown to induce tumor regression and was well tolerated at specific dosages .
  • Microbial Applications: Research on bacterial strains utilizing the PAA pathway has indicated that these microorganisms can be engineered to enhance their ability to degrade environmental pollutants, showcasing the compound's relevance in bioremediation efforts .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling phenyl acetate in laboratory settings?

this compound requires adherence to general laboratory safety practices. Key measures include:

  • Eye protection : Use safety goggles or face shields due to its classification as GHS05 (causing serious eye damage) .
  • Glove selection : Choose gloves resistant to organic esters, considering material penetration time and degradation (e.g., nitrile or neoprene) .
  • Storage : No special storage conditions are required, but avoid contamination of water systems (classified as water hazard level 1) .
  • Waste disposal : Dispose via approved chemical waste channels; do not pour into drains .

Q. What analytical techniques are recommended for confirming the purity and structural integrity of synthesized this compound?

  • Gas Chromatography (GC) : Assess purity (>98% as per GC standards) and detect volatile impurities .
  • Refractometry : Measure refractive index (nD = 1.553–1.558 at 20°C) to confirm consistency with literature .
  • Mass Spectrometry (MS) : Use exact mass data (e.g., 136.15 g/mol for this compound) and fragmentation patterns for structural validation .

Q. How can researchers optimize synthesis protocols for this compound derivatives, such as fluorine-substituted analogs?

  • Derivatization strategies : Introduce fluorine atoms via nucleophilic aromatic substitution or esterification of phenolic intermediates. Monitor reaction progress using thin-layer chromatography (TLC) or HPLC .
  • Purification : Employ fractional distillation (e.g., boiling point range 317–319°C for benzyl this compound) or column chromatography for polar derivatives .

Advanced Research Questions

Q. How can enzymatic hydrolysis kinetics of this compound derivatives be experimentally evaluated?

  • Esterase activity assays : Use liver microsomes or purified esterases to monitor hydrolysis rates via spectrophotometry (e.g., release of phenolic compounds at 270 nm) .
  • pH and ion dependence : Assess the impact of Ca<sup>2+</sup>/Mg<sup>2+</sup> ions on enzymatic activity, as these ions modulate esterase efficiency .
  • Kinetic modeling : Apply Michaelis-Menten parameters (Km, Vmax) to compare substrate specificity among derivatives .

Q. What methodological approaches resolve contradictions in reported thermal stability of this compound under varying conditions?

  • Controlled decomposition studies : Conduct thermogravimetric analysis (TGA) to identify decomposition thresholds (e.g., stability up to 150°C under inert atmospheres) .
  • Comparative analysis : Replicate conflicting studies while standardizing parameters (e.g., humidity, oxygen levels) to isolate destabilizing factors .
  • Byproduct identification : Use GC-MS to detect decomposition products (e.g., acetic acid, phenol) under stress conditions .

Q. How can this compound derivatives be evaluated for pharmacological activity, such as anti-inflammatory or anti-tumor effects?

  • In vitro bioassays : Screen derivatives for cytotoxicity (e.g., IC50 in cancer cell lines like A549) and anti-inflammatory markers (e.g., COX-2 inhibition) .
  • Metabolite profiling : Use LC-MS to track this compound metabolism in hepatic microsomes, identifying bioactive intermediates .
  • Structure-activity relationships (SAR) : Correlate substituent effects (e.g., fluorine position) with biological potency using computational docking studies .

Q. Data Contradiction Analysis

Q. How can researchers address discrepancies in aquatic toxicity data for this compound?

  • Source evaluation : Cross-reference ecotoxicity studies (e.g., OECD 201 guidelines) with proprietary datasets, noting test organism variability (e.g., Daphnia vs. fish) .
  • Meta-analysis : Aggregate data from regulatory documents (e.g., ECHA) and academic studies to identify consensus thresholds (e.g., LC50 > 100 mg/L) .

Q. Methodological Resources

Q. What frameworks guide experimental design for this compound research?

  • PICOT framework : Define Population (e.g., enzyme systems), Intervention (e.g., derivative concentration), Comparison (control groups), Outcome (hydrolysis rate), and Time (reaction duration) .
  • FINER criteria : Ensure studies are Feasible, Novel (e.g., novel derivatives), Ethical (proper waste disposal), and Relevant (biomedical applications) .

Properties

IUPAC Name

phenyl acetate
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InChI

InChI=1S/C8H8O2/c1-7(9)10-8-5-3-2-4-6-8/h2-6H,1H3
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InChI Key

IPBVNPXQWQGGJP-UHFFFAOYSA-N
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Canonical SMILES

CC(=O)OC1=CC=CC=C1
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Molecular Formula

Record name PHENYL ACETATE
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DSSTOX Substance ID

DTXSID3051626
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Molecular Weight

136.15 g/mol
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Physical Description

Colorless highly refractive liquid with a phenolic odor; [Merck Index], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colourless liquid
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Boiling Point

196 °C, 196.00 to 198.00 °C. @ 760.00 mm Hg
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Flash Point

176 °F, 80 °C
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Solubility

PRACTICALLY INSOL IN WATER; SOL IN GLACIAL ACETIC ACID; MISCIBLE WITH ALCOHOL, CHLOROFORM, ETHER, Miscible with oxygenated and chlorinated solvents., Solubility in water: none, insoluble in water; miscible in alcohol, miscible (in ethanol)
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Density

1.073 @ 20 °C/4 °C, Relative density (water = 1): 1.07, 1.073-1.079
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Vapor Density

4.7, Relative vapor density (air = 1): 4.7
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Color/Form

COLORLESS, MOBILE LIQUID, WATER WHITE LIQUID

CAS No.

122-79-2
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Melting Point

-30 °C
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Synthesis routes and methods I

Procedure details

A vigorously stirred suspension of thallous phenoxide (5 g., 0.017 m.) in anhydrous ether (15 ml.) is treated dropwise with freshly distilled acetyl chloride (1.33 g., 0.017 m.) in anhydrous ether (3 ml.) over 5 mins. at such a rate that the exothermic reaction is controlled. The mixture is then stirred for 1 hour at room temperature, the precipitated thallous chloride removed by filtration through Celite and the solvent evaporated under vacuum. The residual colorless oil is distilled to give phenyl acetate, 2.27 g., 98%, b.p. 110°/58 mm.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
1.33 g
Type
reactant
Reaction Step Two
Name
Quantity
3 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CC(=O)OO
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

Name
CC(=O)OO
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

This example shows that phenyl acetate, when combined with an aldehyde, gels a polyacrylamide much slower than a phenol/formaldehyde organic crosslinking agent. A solution of Phillips HE-B® (5000 ppm), phenyl acetate (1500 ppm) and formaldehyde (1900 ppm) was prepared in synthetic sea water (pH unadjusted). This solution gelled after seven weeks of storage at 210° F.
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aldehyde
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polyacrylamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2,3-Dihydroxy-4-methoxy-4-oxobutanoate
2,3-Dihydroxy-4-methoxy-4-oxobutanoate
Phenyl acetate
2,3-Dihydroxy-4-methoxy-4-oxobutanoate
2,3-Dihydroxy-4-methoxy-4-oxobutanoate
Phenyl acetate
2,3-Dihydroxy-4-methoxy-4-oxobutanoate
2,3-Dihydroxy-4-methoxy-4-oxobutanoate
Phenyl acetate
2,3-Dihydroxy-4-methoxy-4-oxobutanoate
2,3-Dihydroxy-4-methoxy-4-oxobutanoate
Phenyl acetate
2,3-Dihydroxy-4-methoxy-4-oxobutanoate
2,3-Dihydroxy-4-methoxy-4-oxobutanoate
Phenyl acetate
2,3-Dihydroxy-4-methoxy-4-oxobutanoate
2,3-Dihydroxy-4-methoxy-4-oxobutanoate
Phenyl acetate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.